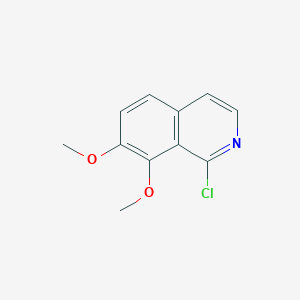
1-Chloro-7,8-dimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-7,8-dimethoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. It is characterized by the presence of a chlorine atom at the 1-position and two methoxy groups at the 7 and 8 positions on the isoquinoline ring. This compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-7,8-dimethoxyisoquinoline can be synthesized through various methods. One common approach involves the reaction of 7,8-dimethoxyisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction typically proceeds as follows: [ \text{7,8-dimethoxyisoquinoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-7,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-Chloro-7,8-dimethoxyisoquinoline has been extensively researched for its unique physicochemical and biological properties. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of novel materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 1-Chloro-7,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Chloro-7,8-dimethoxyisoquinoline can be compared with other similar compounds such as:
1-Chloro-6,7-dimethoxyisoquinoline: Similar structure but with methoxy groups at different positions.
1-Chloro-5,7-dimethoxyisoquinoline: Another isomer with different methoxy group positions.
1-Chloro-6,8-dimethoxyisoquinoline: Similar structure with methoxy groups at the 6 and 8 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and interactions with molecular targets .
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
1-chloro-7,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-4-3-7-5-6-13-11(12)9(7)10(8)15-2/h3-6H,1-2H3 |
Clé InChI |
UANFECHFQFRRCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=CN=C2Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


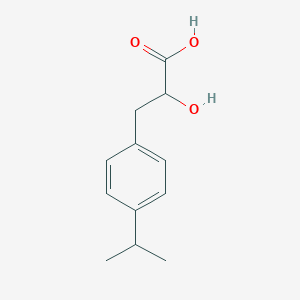
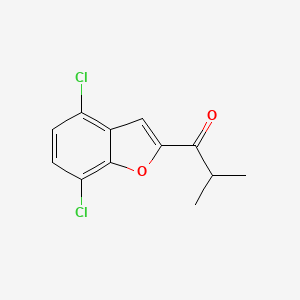
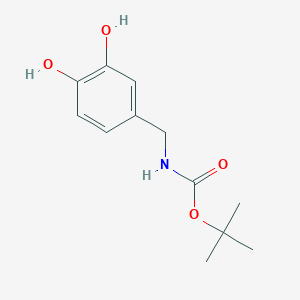
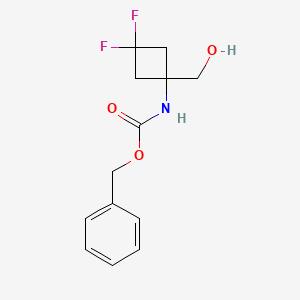
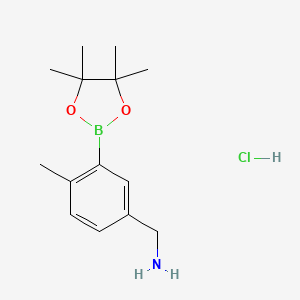
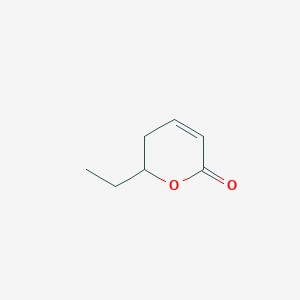

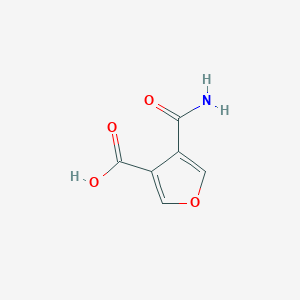
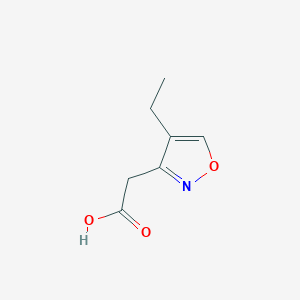

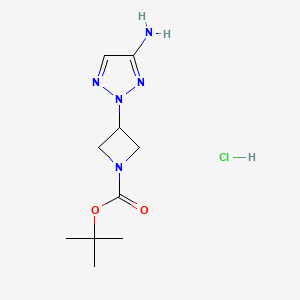

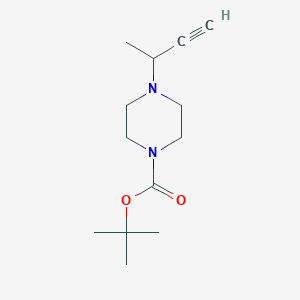
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
